molecular formula C15H26N2O5 B13089063 (R)-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

(R)-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid

Cat. No.: B13089063
M. Wt: 314.38 g/mol
InChI Key: JPEDBUKLHZSVBD-GFCCVEGCSA-N
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Description

(R)-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is a chiral amino acid derivative characterized by:

  • R-configuration at the α-carbon bearing the acetamido group.
  • A tert-butoxycarbonyl (Boc)-protected piperidin-4-yl group at the β-position of the propanoic acid backbone.
  • Key functional groups: acetamido (providing stability and hydrogen-bonding capacity) and Boc-protected piperidine (enhancing lipophilicity and steric bulk).

This compound is typically synthesized via sequential protection/deprotection strategies. For example, ethyl ester intermediates (e.g., ethyl 3-[1-Boc-4-piperidyl]propanoate) are hydrolyzed to carboxylic acids under basic conditions .

Properties

Molecular Formula

C15H26N2O5

Molecular Weight

314.38 g/mol

IUPAC Name

(2R)-2-acetamido-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid

InChI

InChI=1S/C15H26N2O5/c1-10(18)16-12(13(19)20)9-11-5-7-17(8-6-11)14(21)22-15(2,3)4/h11-12H,5-9H2,1-4H3,(H,16,18)(H,19,20)/t12-/m1/s1

InChI Key

JPEDBUKLHZSVBD-GFCCVEGCSA-N

Isomeric SMILES

CC(=O)N[C@H](CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(=O)NC(CC1CCN(CC1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis typically proceeds through the following key steps:

  • Protection of the Piperidine Nitrogen:
    The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperidine intermediate. This step prevents unwanted side reactions at the nitrogen during subsequent transformations.

  • Formation of the Amino Acid Backbone:
    The amino acid side chain is introduced or constructed via coupling reactions, often involving ethyl ester intermediates such as ethyl 3-[1-Boc-4-piperidyl]propanoate.

  • Hydrolysis to Carboxylic Acid:
    The ester intermediate is hydrolyzed under basic conditions (e.g., lithium hydroxide in aqueous methanol) to yield the free carboxylic acid.

  • Acetylation of the Amino Group:
    The amino group is acetylated to form the acetamido moiety, stabilizing the amino acid and enhancing its hydrogen-bonding capacity.

  • Purification:
    The final product is purified by recrystallization or chromatographic techniques to ensure high purity and yield.

Detailed Reaction Conditions and Yields

Step Reaction Description Reagents & Conditions Yield Notes
1 Boc Protection of Piperidine Nitrogen Di-tert-butyl dicarbonate, sodium hydroxide, THF-water (1:1), 25°C, 18 h 79% Stirred mixture passed through acidic resin (Bio Rad 50WX4 H+) to remove impurities; product isolated by evaporation and azeotrope with THF
2 Hydrolysis of Ester Intermediate to Acid Lithium hydroxide monohydrate in methanol-water, room temperature, 16 h High (quantitative in some reports) Followed by acidification with acetic acid; extraction with ethyl acetate/dichloromethane; drying and concentration
3 Acetylation of Amino Group Acetylation reagents (e.g., acetic anhydride or acetyl chloride) under controlled conditions Not explicitly quantified Ensures formation of acetamido group, critical for stability and bioactivity
4 Purification Recrystallization or chromatography Purity >95% typically achieved Ensures removal of side products and unreacted starting materials

Industrial and Scale-up Considerations

  • Industrial synthesis may employ batch or continuous flow reactors to optimize reaction times and yields.
  • Automated control of temperature, pH, and reagent addition enhances reproducibility and purity.
  • The use of organic solvents such as dichloromethane, tetrahydrofuran (THF), and polar aprotic solvents like dimethylformamide (DMF) is common.
  • Post-reaction purification often involves ion-exchange resins and chromatographic methods for scalability.

Reaction Mechanisms and Chemical Analysis

Protection and Deprotection

  • Boc protection occurs via nucleophilic attack of the piperidine nitrogen on di-tert-butyl dicarbonate, forming a carbamate linkage.
  • The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) without affecting other functional groups.

Hydrolysis

  • Ester hydrolysis under basic conditions proceeds via nucleophilic attack of hydroxide ion on the ester carbonyl, yielding the free acid and alcohol.
  • Conditions are optimized to prevent racemization at the chiral center.

Acetylation

  • Acetylation of the amino group stabilizes the molecule and prevents side reactions.
  • Typically conducted under mild conditions to preserve stereochemistry.

Summary Table of Key Physical and Chemical Properties

Property Data
Molecular Formula C15H26N2O5
Molecular Weight 314.38 g/mol
IUPAC Name (2R)-2-acetamido-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid
Melting Point Typically suitable for standard laboratory handling (exact range varies)
Solubility Soluble in polar aprotic solvents such as DMF and DMSO
Stereochemistry R-configuration at α-carbon confirmed by chiral synthesis routes

Research Findings and Observations

  • The Boc protection strategy is crucial for the selective functionalization of the piperidine nitrogen, enabling subsequent coupling and modification steps without side reactions.
  • Hydrolysis under mild basic conditions preserves stereochemical integrity, which is essential for biological activity.
  • The compound serves as a valuable intermediate in peptide synthesis, with the Boc group facilitating selective deprotection and further functionalization.
  • Reaction yields typically range from 70% to 80% for Boc protection and near quantitative for hydrolysis steps, demonstrating efficient synthetic protocols.
  • Purity and stereochemical confirmation are achieved via chromatographic and spectroscopic methods, ensuring suitability for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and deprotected amines .

Scientific Research Applications

Chemistry

In chemistry, ®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to mimic natural substrates makes it a useful tool in biochemical assays .

Medicine

In medicine, ®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid is investigated for its potential therapeutic properties. It is explored as a precursor for drug development, particularly in the design of protease inhibitors and other enzyme-targeting drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of high-value products. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of ®-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active site residues, while the piperidinyl ring provides structural stability. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted side reactions during synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

(a) Substituents at the 3-Position
Compound Name 3-Position Substituent Key Features
(R)-2-Acetamido-3-(1-Boc-piperidin-4-yl)propanoic acid (Target) Boc-protected piperidin-4-yl Heterocyclic, basic nitrogen (upon deprotection), conformational flexibility
(R)-2-Acetamido-3-(2,4-difluorophenyl)propanoic acid 2,4-Difluorophenyl Aromatic, electron-withdrawing substituents, planar structure
2-Acetamido-3-(4-(tert-butyl)phenyl)propanoic acid 4-(tert-Butyl)phenyl Bulky alkyl-substituted aryl, high lipophilicity
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid 4-Hydroxybutan-2-ylthio Thioether linkage, hydroxyl group for polarity

Implications :

  • Piperidinyl vs. Aryl Groups : The Boc-piperidine in the target compound introduces a saturated heterocycle , enabling hydrogen bonding and conformational flexibility, whereas aryl substituents (e.g., difluorophenyl) enhance π-π stacking but reduce basicity .
  • Boc Protection: Compared to unprotected piperidines (e.g., 3-(4-piperidyl)propanoic acid ), the Boc group increases steric hindrance and stability under basic conditions.
(b) Amino Acid Backbone Modifications
Compound Name 2-Position Substituent Backbone Modification
(R)-2-Acetamido-3-(1-Boc-piperidin-4-yl)propanoic acid Acetamido (R-configuration) Propanoic acid
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid Boc-protected amino (R-configuration) Propanoic acid with iodophenyl substituent
(S)-2-((S)-2-((R)-2-aminopropanamido)-4-methylpentanamido)propanoic acid Branched peptide chain Extended peptide backbone with multiple amides

Implications :

  • Acetamido vs.
  • Chirality : The R-configuration at the α-carbon distinguishes the target compound from S-enantiomers, which may exhibit divergent biological interactions .

Physicochemical Properties

Property Target Compound 3-(1-Boc-4-piperidyl)propanoic acid (R)-2-Acetamido-3-(2,4-difluorophenyl)propanoic acid
Molecular Weight ~340 g/mol (estimated) 229.3 g/mol 243.2 g/mol
Solubility Moderate in polar aprotic solvents High in water (post-deprotection) Low in water, high in DMSO
Melting Point Not reported (analog: 242 °C ) 242 °C (post-deprotection) Not reported

Key Observations :

  • The Boc group and piperidine ring in the target compound likely reduce aqueous solubility compared to deprotected analogs.
  • Fluorine substituents in difluorophenyl derivatives increase electronegativity and may enhance membrane permeability .

Biological Activity

(R)-2-Acetamido-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid, commonly referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₂O₃
  • Molecular Weight : 254.29 g/mol

The presence of the tert-butoxycarbonyl (Boc) group enhances the lipophilicity of the molecule, potentially influencing its bioavailability and pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly through interactions with acetylcholine receptors. Preliminary studies suggest that this compound may act as an acetylcholinesterase inhibitor, which can enhance cholinergic signaling by preventing the breakdown of acetylcholine in the synaptic cleft.

1. Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. A study evaluated the inhibition potency of various piperidine derivatives, including this compound. The results indicated a significant inhibition of AChE activity, suggesting potential therapeutic applications in cognitive enhancement and neuroprotection .

CompoundIC50 (µM)Reference
This compound0.013 ± 0.002
Physostigmine0.013 ± 0.002

2. Antinociceptive Effects

In vivo studies on rodent models demonstrated that this compound exhibits antinociceptive effects comparable to established analgesics. The mechanism appears to involve modulation of pain pathways, potentially through the inhibition of specific receptors involved in pain perception.

3. Neuroprotective Properties

Research has indicated that this compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This was evidenced by decreased levels of reactive oxygen species (ROS) and pro-inflammatory cytokines in treated neuronal cultures .

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics, with a moderate half-life allowing for sustained action in biological systems. Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses, although further studies are warranted to fully elucidate its safety profile.

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